molecular formula C24H21Cl2N3O B2915250 (2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile CAS No. 400074-55-7

(2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B2915250
CAS No.: 400074-55-7
M. Wt: 438.35
InChI Key: PSZURMUHUJKLPO-OBGWFSINSA-N
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Description

This compound, (2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile, is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically the p38α isoform. The p38 MAPK pathway is a critical signaling cascade that regulates cellular responses to stress and inflammatory cytokines, making it a prominent target in research areas spanning immunology, inflammation, and oncology. Its core research value lies in its mechanism of action; it functions as an ATP-competitive inhibitor that binds to the kinase's active site, thereby suppressing the phosphorylation of downstream substrates like MAPKAPK2 and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-1β. Researchers utilize this compound to selectively probe the p38 pathway in cellular models of rheumatoid arthritis, Crohn's disease, and other autoimmune conditions to elucidate the specific contributions of this kinase to disease pathogenesis. Furthermore, its application extends to cancer research, where p38 signaling is implicated in tumor cell survival, proliferation, and the tumor microenvironment. By inhibiting p38, researchers can investigate its role in cell cycle arrest, apoptosis, and the modulation of the immune response within tumors. The structural motif featuring a 2,6-dichlorophenyl group and a dihydropyridinone core is characteristic of a class of highly potent p38 inhibitors, positioning this chemical tool as a valuable asset for high-quality mechanistic studies in signal transduction and drug discovery.

Properties

IUPAC Name

(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O/c1-16-20(13-21-22(25)5-4-6-23(21)26)24(30)11-12-29(16)19-9-7-17(8-10-19)18(14-27)15-28(2)3/h4-12,15H,13H2,1-3H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZURMUHUJKLPO-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)C(=CN(C)C)C#N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)/C(=C/N(C)C)/C#N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-4-oxo-1,4-dihydropyridine under basic conditions to form the intermediate. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Reagents like or can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile: shares similarities with compounds such as and .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound known as (2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile, often referred to in literature as U-51754, is a synthetic organic molecule that exhibits various biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈Cl₂N₄O, with a molecular weight of approximately 358.27 g/mol. Its structure features a dihydropyridine core substituted with a dichlorophenyl group and a dimethylamino group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that U-51754 exhibits significant antimicrobial properties. A study published in the Baghdad Science Journal indicated that the compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Properties

U-51754 has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. A study highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Biological Activities of U-51754

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
S. aureus16 µg/mL
AnticancerMCF-7 (Breast Cancer)10 µM
PC-3 (Prostate Cancer)15 µM
NeuroprotectiveNeuronal CellsN/A

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, U-51754 was tested against a panel of pathogens. Results indicated that it outperformed several conventional antibiotics in terms of potency and spectrum of activity. The study concluded that U-51754 could be a candidate for further development into an antimicrobial drug .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, U-51754 was shown to induce significant apoptosis in human breast cancer cells. The research utilized flow cytometry to analyze cell death pathways and found that treatment with U-51754 led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Q & A

Q. What are the recommended synthetic routes for this compound, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including:
  • Knoevenagel condensation for the nitrile-containing enamine core.
  • Suzuki-Miyaura coupling to introduce the dihydropyridinone-substituted phenyl group .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (>95% purity threshold).
  • Validation :
  • NMR (¹H/¹³C, DEPT-135) to confirm regioselectivity and Z-configuration of the enamine.
  • HRMS (ESI+) for molecular ion verification.
  • HPLC-PDA to assess purity and detect regioisomeric impurities .

Q. How should researchers approach spectroscopic characterization (e.g., NMR, FTIR) for this compound given its complex substituents?

  • Methodological Answer :
  • ¹H NMR : Assign signals by analyzing coupling patterns (e.g., dihydropyridinone ring protons at δ 5.8–6.2 ppm as doublets; enamine protons as singlet due to restricted rotation ).
  • 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals and confirm connectivity between the dichlorophenylmethyl and dihydropyridinone moieties .
  • FTIR : Validate the nitrile stretch (~2220 cm⁻¹) and carbonyl groups (4-oxo dihydropyridinone at ~1680 cm⁻¹) .
  • Cross-reference experimental data with DFT-calculated spectra to resolve ambiguities in electronic environments .

Advanced Research Questions

Q. What statistical or computational methods are effective in optimizing reaction conditions for critical steps (e.g., cyclization or coupling)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) impacting yield in Suzuki-Miyaura coupling .
  • Bayesian Optimization : Apply machine learning to iteratively refine reaction parameters (e.g., residence time in flow chemistry setups) for improved dihydropyridinone formation .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH in Knoevenagel condensation) to identify optimal conditions .

Q. How do crystallographic studies resolve discrepancies between predicted and observed stereochemistry or conformation?

  • Methodological Answer :
  • Single-crystal XRD : Determine absolute configuration of the Z-enamine and dihydropyridinone ring puckering. Compare with DFT-optimized geometries to identify steric or electronic distortions (e.g., dichlorophenylmethyl group inducing non-planarity) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N) influencing crystal packing and stability .
  • Torsional angle validation : Use Mercury software to compare experimental vs. computed angles (e.g., C(2)–N–C(dimethylamino) torsion) .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :
  • Co-solvent systems : Test DMSO/PBS (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the dimethylamino moiety for pH-dependent release .
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .

Q. How can DFT studies predict electronic properties relevant to its mechanism (e.g., charge distribution in the enamine core)?

  • Methodological Answer :
  • HOMO-LUMO analysis : Calculate energy gaps (B3LYP/6-311+G(d,p)) to assess redox activity and nucleophilic/electrophilic sites .
  • Electrostatic potential maps : Identify regions of high electron density (e.g., nitrile group) for hypothesizing interaction with biological targets .
  • NBO analysis : Quantify hyperconjugation effects (e.g., resonance stabilization of the enamine nitrile) .

Q. What experimental controls are essential when evaluating structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Negative controls : Synthesize analogs with modified substituents (e.g., removal of dichlorophenylmethyl group) to isolate pharmacophoric contributions .
  • Isosteric replacements : Test pyridone vs. dihydropyridinone variants to assess ring oxidation state effects .
  • Dose-response validation : Use Hill slope analysis to confirm target engagement specificity in enzymatic assays .

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